Bienvenue dans la boutique en ligne BenchChem!

3-(1-(2-(4-Bromophenyl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione

Cereblon (CRBN) E3 ligase Hydantoin pharmacophore Targeted protein degradation

This non-thalidomide hydantoin CRBN warhead (Ki ~4.3 μM) offers a distinct binding mode from classical IMiDs, enabling exploration of differential neosubstrate degradation profiles in PROTAC design. Its N3-piperidine exit vector is optimized for linker conjugation, while the 4-bromophenyl group serves as a synthetic handle for rapid SAR via Suzuki coupling. A strategic building block for degrader libraries.

Molecular Formula C16H18BrN3O3
Molecular Weight 380.242
CAS No. 2034620-19-2
Cat. No. B2689712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(2-(4-Bromophenyl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione
CAS2034620-19-2
Molecular FormulaC16H18BrN3O3
Molecular Weight380.242
Structural Identifiers
SMILESC1CN(CCC1N2C(=O)CNC2=O)C(=O)CC3=CC=C(C=C3)Br
InChIInChI=1S/C16H18BrN3O3/c17-12-3-1-11(2-4-12)9-14(21)19-7-5-13(6-8-19)20-15(22)10-18-16(20)23/h1-4,13H,5-10H2,(H,18,23)
InChIKeyPKHHVFJPXKDBCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-(1-(2-(4-Bromophenyl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione (CAS 2034620-19-2): Structural Identity and Scaffold Classification for Procurement Decisions


3-(1-(2-(4-Bromophenyl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione (CAS 2034620-19-2) is a synthetic small molecule (C₁₆H₁₈BrN₃O₃; MW 380.24 g/mol) comprising an imidazolidine-2,4-dione (hydantoin) core N-substituted at position 3 with a 1-acylpiperidin-4-yl moiety bearing a 4-bromophenylacetyl terminus [1][2]. The hydantoin scaffold is a validated cereblon (CRBN) E3 ubiquitin ligase-binding pharmacophore, as demonstrated by X-ray crystallography (PDB 5OH7, 1.85 Å resolution) and quantitative FRET-based binding assays establishing a Ki of approximately 4.3 μM for the unsubstituted hydantoin core against the MsCI4 thalidomide-binding domain [3][4]. This compound is catalogued under ZINC ID ZINC28765646 and is not reported in any publications or clinical trials per ChEMBL 20, indicating its status as an early-stage research tool molecule positioned within the broader class of non-thalidomide, hydantoin-based CRBN ligands [5].

Why 3-(1-(2-(4-Bromophenyl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione Cannot Be Replaced by Generic Hydantoin Derivatives or Classical IMiD Scaffolds


The imidazolidine-2,4-dione (hydantoin) scaffold alone (unsubstituted; Ki ~4.3 μM for CRBN MsCI4 domain [1]) provides a foundational CRBN-binding moiety, yet it lacks the structural features required for productive bifunctional degrader design or targeted chemical biology applications. Classical immunomodulatory imide drugs (IMiDs) such as lenalidomide and thalidomide employ a glutarimide ring that engages CRBN via a distinct binding mode with Ki values in the low micromolar range (lenalidomide Ki ~3.1 μM), but they carry established neosubstrate degradation profiles (e.g., CK1α, GSPT1, IKZF1/3) that may be undesirable for applications requiring selective protein recruitment [2][3]. Simple aryl-hydantoin conjugates (e.g., 1-(4-bromophenyl)imidazolidine-2,4-dione, CAS 32549-34-1) lack the piperidine linker that provides both conformational flexibility and a secondary amine handle for linker conjugation in bifunctional PROTAC molecules. The specific combination of the hydantoin CRBN-binding warhead, the piperidine spacer, and the 4-bromophenylacetyl terminus in 2034620-19-2 creates a modular architecture that is not recapitulated by any single commercially available in-class compound, making generic substitution scientifically invalid without explicit comparative binding and functional data [4].

Comparative Quantitative Evidence Guide: 3-(1-(2-(4-Bromophenyl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione vs. Structural Analogs and In-Class Candidates


CRBN-Binding Pharmacophore Validation: Hydantoin Core Affinity vs. Glutarimide-Based IMiDs

The imidazolidine-2,4-dione (hydantoin) core—the central pharmacophore of 2034620-19-2—has been experimentally validated as a bona fide CRBN-binding moiety. In a FRET-based competition assay against the MsCI4 thalidomide-binding domain, unsubstituted hydantoin exhibited a Ki of approximately 4.3 μM (4.30E+3 nM), which is comparable in order of magnitude to the clinically approved IMiD lenalidomide (Ki ~3.1 μM) and the basal glutarimide scaffold (~28 μM for MsCI4) [1][2]. X-ray crystallography of the MsCI4–hydantoin co-complex (PDB 5OH7, 1.85 Å resolution) confirmed that the hydantoin ring occupies the same canonical CRBN binding pocket as thalidomide and glutarimide, with the additional endocyclic NH group at position a of the 5-membered ring oriented into a polar sub-pocket [3]. This establishes that 2034620-19-2 carries a structurally distinct, experimentally confirmed CRBN-binding warhead that is not found in classical glutarimide-based ligands.

Cereblon (CRBN) E3 ligase Hydantoin pharmacophore Targeted protein degradation

Physicochemical Differentiation: ClogP, tPSA, and Ligand Efficiency Metrics vs. Lenalidomide and Pomalidomide

2034620-19-2 possesses a computed ClogP of 2.73 and a topological polar surface area (tPSA) of 65.50 Ų, with a molecular weight of 380.24 g/mol, 1 hydrogen bond donor, and 6 hydrogen bond acceptors, placing it fully within Lipinski's Rule of 5 compliance space [1][2]. By comparison, lenalidomide (MW 259.26, ClogP ~0.5, tPSA ~92 Ų) and pomalidomide (MW 273.24, ClogP ~0.2, tPSA ~109 Ų) are more polar and less lipophilic, which can limit permeability for certain applications [3]. The higher ClogP of 2034620-19-2 (2.73 vs. ~0.5 for lenalidomide) reflects the contribution of the 4-bromophenyl group, increasing lipophilicity by approximately 2.2 log units. The compound's rotatable bond count of 3 provides a balance between conformational flexibility and entropy cost upon binding, while the single hydrogen bond donor (the hydantoin NH) limits excessive polarity.

Drug-likeness Lipinski parameters PROTAC physicochemical optimization

Selectivity Profiling: GPR35 Antagonism Inactivity as a Negative Selectivity Filter

In a primary screening assay for G-protein coupled receptor 35 (GPR35) antagonism, 2034620-19-2 was tested and found inactive, providing a concrete selectivity data point that distinguishes it from certain hydantoin-containing compounds with reported GPCR activity [1]. GPR35 is an orphan receptor implicated in inflammatory signaling, gastric function, and certain cancer contexts, and off-target modulation of this receptor can confound phenotypic assay interpretation. While this single negative data point does not constitute comprehensive selectivity profiling, it provides an actionable filter: researchers prioritizing compounds with reduced GPCR liability may favor 2034620-19-2 over structurally related hydantoin derivatives that have not been screened against this target. In contrast, several phenylpiperazine hydantoin derivatives have been reported to exhibit nanomolar affinities for serotonin (5-HT₇, 5-HT₁A) and adrenergic (α₁-AR) receptors (Ki range 0.8–353 nM), indicating that subtle structural modifications within this chemical class can dramatically shift receptor selectivity profiles [2].

GPR35 receptor Off-target selectivity Early-stage safety profiling

Synthetic Tractability Advantage: 4-Bromophenyl Handle for Late-Stage Diversification vs. Non-Halogenated Analogs

The presence of the 4-bromophenyl substituent in 2034620-19-2 provides a chemically orthogonal handle for late-stage palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling modular diversification of the aromatic terminus without perturbing the hydantoin CRBN-binding warhead or the piperidine linker [1]. This contrasts with non-halogenated hydantoin-piperidine analogs such as 3-(piperidin-4-yl)imidazolidine-2,4-dione (CAS 550369-99-8), which lack an aryl halide and thus require de novo synthesis for each structural variant. The bromine atom also contributes to the compound's higher ClogP (2.73 vs. an estimated ~1.0–1.5 for the non-brominated phenyl analog) and provides a heavy atom for X-ray crystallographic phasing. While the 4-bromophenyl group has been associated with aldose reductase inhibition in certain hydantoin series (e.g., 1-((p-bromophenyl)sulfonyl)hydantoin) [2], the distinct connectivity in 2034620-19-2 (acetyl linker rather than sulfonyl) reduces the likelihood of confounding polypharmacology.

Cross-coupling chemistry Suzuki-Miyaura coupling PROTAC linker attachment

Linker Conjugation Geometry: Piperidine-4-yl Substitution on Hydantoin vs. Alternative Connectivities

2034620-19-2 features hydantoin N3-substitution via a piperidin-4-yl linker, placing the piperidine ring directly attached to the hydantoin nitrogen. X-ray structural data from the MsCI4–hydantoin complex (PDB 5OH7) indicate that the N3 position of hydantoin projects toward the solvent-exposed region of the CRBN binding pocket, making this vector suitable for linker conjugation without steric clash with the protein surface [1]. This contrasts with hydantoin derivatives substituted at the C5 position (e.g., 5-(4-bromophenyl)-5-methylimidazolidine-2,4-dione, CAS 6320-50-9), where the substituent occupies a region corresponding to the glutarimide C3 position that is partially buried in the binding pocket, potentially compromising CRBN affinity upon linker attachment. The piperidine tertiary amine (pKa ~8–9) also provides a protonatable site at physiological pH, which can be exploited for solubility optimization or as an alternative conjugation point for bifunctional degrader constructs [2].

PROTAC design Linker exit vector E3 ligase recruitment geometry

Optimal Research and Industrial Application Scenarios for 3-(1-(2-(4-Bromophenyl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione Based on Quantitative Evidence


PROTAC and Bifunctional Degrader Development: Hydantoin-Based CRBN-Recruiting Warhead with Modular Diversification Handle

2034620-19-2 is positioned as a CRBN-recruiting moiety in heterobifunctional PROTAC design, leveraging the experimentally validated hydantoin–CRBN interaction (Ki ~4.3 μM for the core scaffold; PDB 5OH7 co-crystal structure confirming binding mode) [1]. The N3-piperidine exit vector provides a structurally rationalized, solvent-exposed trajectory for linker attachment, while the 4-bromophenyl group enables late-stage Suzuki coupling for target-protein ligand conjugation or linker diversification [2]. Researchers should note that the compound's physicochemical profile (ClogP 2.73, tPSA 65.50) suggests acceptable passive permeability, and the GPR35 inactivity data provides a preliminary selectivity reassurance for cellular degradation assays [3]. This compound is appropriate for early-stage PROTAC SAR campaigns where a non-glutarimide, hydantoin-based CRBN binder is desired to explore differential neosubstrate degradation profiles compared to classical IMiD-based PROTACs.

Chemical Biology Tool for CRBN Binding Pocket Pharmacophore Mapping and Neosubstrate Profiling

The structural distinctiveness of the hydantoin warhead relative to glutarimide-based ligands makes 2034620-19-2 a valuable probe for mapping the chemical requirements of the CRBN binding pocket and identifying ligand-dependent neosubstrate recruitment profiles. The Boichenko et al. (2018) study established that hydantoin binds CRBN with the additional endocyclic NH group occupying position a of the binding pocket, a feature absent in glutarimide ligands [1]. This altered hydrogen-bonding network may favor recruitment of different neosubstrates compared to lenalidomide (which recruits CK1α and IKZF1/3) or pomalidomide. Quantitative proteomics experiments comparing the ubiquitination and degradation profiles induced by 2034620-19-2 versus classical IMiDs would address this hypothesis. The bromine atom also facilitates mass spectrometry-based target engagement studies via the characteristic ¹:¹ ⁷⁹Br/⁸¹Br isotope pattern [2].

Medicinal Chemistry Library Synthesis: Bromophenyl Handle for Parallel Diversification

For medicinal chemistry groups building focused libraries of hydantoin-based CRBN ligands, 2034620-19-2 serves as a common intermediate amenable to parallel diversification. The 4-bromophenyl group is compatible with microwave-assisted Suzuki-Miyaura coupling to introduce diverse aryl, heteroaryl, and alkenyl substituents, enabling rapid SAR exploration of the terminal aromatic group's influence on CRBN affinity, neosubstrate selectivity, and cellular permeability [1][2]. The piperidine tertiary amine remains available for subsequent N-functionalization (acylation, sulfonylation, reductive amination) or direct incorporation into PROTAC constructs via amide bond formation. This modularity reduces synthetic cycle times relative to de novo construction of each analog and is particularly valuable for contract research organizations and academic medicinal chemistry cores with parallel synthesis capabilities.

Selectivity Counter-Screen Reference Compound for GPCR Profiling of Hydantoin Chemical Series

The documented inactivity of 2034620-19-2 against GPR35 provides a concrete reference point for medicinal chemists developing hydantoin-containing compound series where GPCR off-target activity is a concern [1]. In selectivity panels, researchers can benchmark new hydantoin derivatives against 2034620-19-2 to identify structural modifications that introduce undesirable GPCR modulation. This is particularly relevant given that certain phenylpiperazine hydantoin derivatives exhibit nanomolar affinities for serotonin and adrenergic receptors (Ki range 0.8–353 nM) [2]. By using 2034620-19-2 as a GPR35-negative control, structure-selectivity relationships can be more precisely defined, accelerating the identification of clean chemical probes for non-GPCR targets.

Quote Request

Request a Quote for 3-(1-(2-(4-Bromophenyl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.